molecular formula C12H12BrNO3S2 B2649429 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide CAS No. 1708251-31-3

4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide

Cat. No.: B2649429
CAS No.: 1708251-31-3
M. Wt: 362.26
InChI Key: ZFWLBTHVUDUZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide is a complex organic compound that features a bromine atom, a thienyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by sulfonamide formation. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a simpler thienyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 4-Bromo-N-[2-(formyl)-3-thienyl]-N-methylbenzenesulfonamide, while substitution of the bromine atom can produce 4-Amino-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide.

Scientific Research Applications

4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding due to its sulfonamide group.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and thienyl derivatives, such as:

  • 4-Chloro-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide
  • 4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-ethylbenzenesulfonamide

Uniqueness

4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the thienyl group allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-[2-(hydroxymethyl)thiophen-3-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S2/c1-14(11-6-7-18-12(11)8-15)19(16,17)10-4-2-9(13)3-5-10/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWLBTHVUDUZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)CO)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.